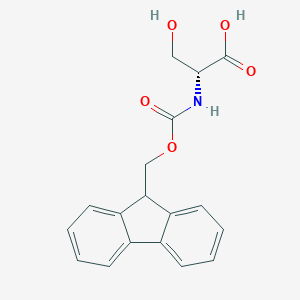

Fmoc-dl-Isoser-OH

Übersicht

Beschreibung

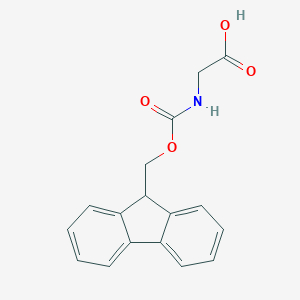

This compound is an alanine derivative . It is also referred to as "(2S)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxypropanoic acid" . It is used in research and is not sold to patients .

Synthesis Analysis

The synthesis of this compound involves the Arndt-Eistert method, which employs Fmoc-a-amino acid and N, N’-dicyc!ohexylcarbodiimide (DCC) mixture for the acylation of diazomethane . This process synthesizes the key intermediates Fmoc-a-amino acyldiazomethanes as crystalline solids .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H19NO4 . The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 325.36 g/mol . It appears as a solid and is white to light yellow in color . It is soluble in DMSO at a concentration of 100 mg/mL . The storage temperature is -20°C for 3 years or 4°C for 2 years .Wissenschaftliche Forschungsanwendungen

Esterhydrolyse

Fmoc-dl-Isoser-OH wird im Prozess der Esterhydrolyse verwendet. Diese Verbindung ist durch die Fmoc-Gruppe geschützt, die eine selektive Entschützung von Estern ermöglicht, um für die Festphasenpeptidsynthese (SPPS) geeignete Aminosäuren zu erzeugen . Dieser Prozess ist entscheidend im Bereich der medizinischen Chemie .

Grüne Chemie

Die Verbindung spielt eine bedeutende Rolle in der Grünen Chemie. Sie wird bei der Entwicklung umweltfreundlicher Verfahren zur Esterhydrolyse eingesetzt. Das Verfahren verwendet Calcium(II)-iodid als Schutzmittel für die Fmoc-Schutzgruppe, was zu höheren Ausbeuten mit umweltfreundlicheren, kostengünstigen Chemikalien und geringeren Energieverbräuchen führt .

Festphasenpeptidsynthese (SPPS)

this compound wird in der SPPS verwendet, einem Verfahren zur Synthese von Peptiden. Diese Verbindung ist besonders nützlich bei Struktur-Aktivitäts-Beziehungsstudien (SAR) .

Peptidbasierte Hydrogele

Diese Verbindung wird bei der Synthese von peptidbasierten Hydrogelen (PHGs) verwendet. PHGs sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen, wie z. B. die Wirkstoffabgabe und diagnostische Werkzeuge für die Bildgebung .

Gewebetechnik

this compound wird im Bereich der Gewebetechnik verwendet. Es wird bei der Synthese von selbsttragenden Hydrogelen verwendet, die die Zelladhäsion, das Überleben und die Vermehrung unterstützen können .

Bioprinting-Anwendungen

Die Verbindung wird in Bioprinting-Anwendungen verwendet. Sie wird bei der Synthese einer neuartigen Klasse von synthetischen, hydrogelbildenden, amphipathischen, kationischen Peptiden verwendet .

Wirkmechanismus

Target of Action

The primary target of Fmoc-dl-isoser-oh is the amine group in amino acids . It is used as a protecting group for amines during peptide synthesis .

Mode of Action

This compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . The Fmoc group is then removed by a base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound is integral to the solid-phase peptide synthesis (SPPS) . This process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to insoluble polymer beads. The Fmoc group protects the amine group of the incoming amino acid during the coupling process .

Result of Action

The use of this compound enables the efficient and accurate synthesis of peptides. By protecting the amine group during synthesis, it prevents unwanted side reactions, ensuring the correct sequence and structure of the final peptide product .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. The efficiency of the Fmoc group’s attachment and removal can be affected by factors such as the pH of the solution, the temperature, and the presence of other reactive groups .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Fmoc-dl-isoser-oh is frequently used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a protecting group in peptide synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its use in peptide synthesis . The Fmoc group is rapidly removed by base . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Transport and Distribution

Due to its role in peptide synthesis, it is likely that it is transported and distributed in a manner similar to other peptide synthesis reagents .

Subcellular Localization

Given its role in peptide synthesis, it is likely that it is localized in the same subcellular compartments where peptide synthesis occurs .

Eigenschaften

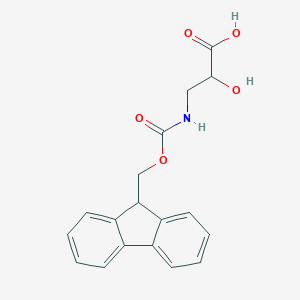

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFCRVWLJFLVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570239 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161125-36-6 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-hydroxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161125-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

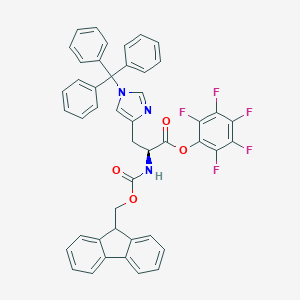

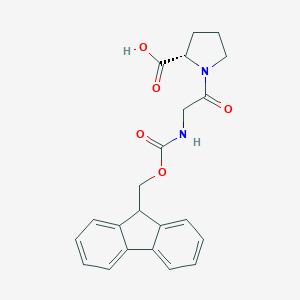

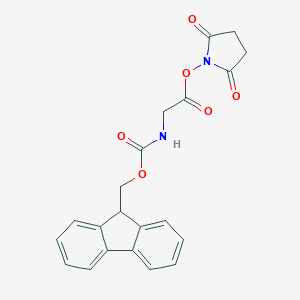

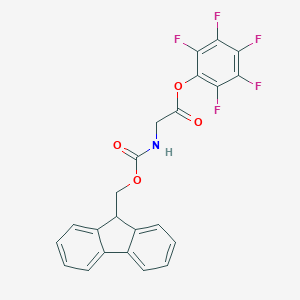

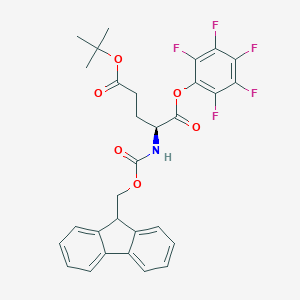

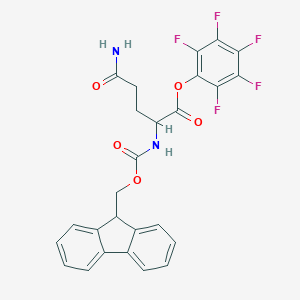

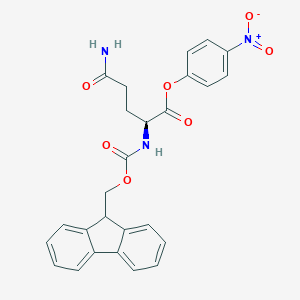

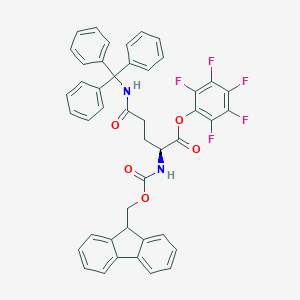

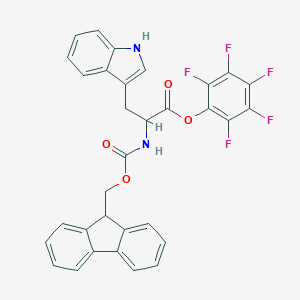

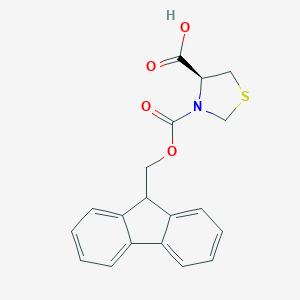

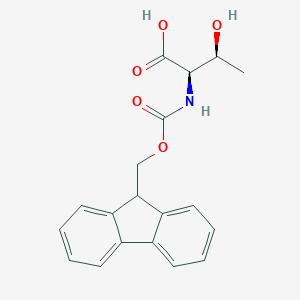

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.